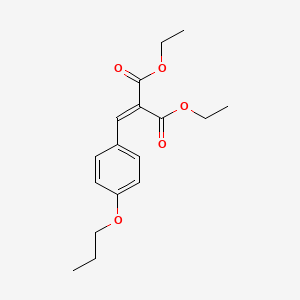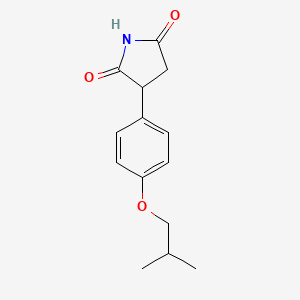![molecular formula C10H10Cl2N2O4 B3830647 2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate](/img/structure/B3830647.png)
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate
描述
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate, also known as Dichlorvos, is an organophosphate insecticide that has been used for several decades in agriculture and veterinary medicine. It is a colorless to amber liquid with a characteristic odor and is soluble in water and most organic solvents. Dichlorvos is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to the accumulation of acetylcholine at nerve synapses and neuromuscular junctions. This accumulation causes hyperstimulation of the nervous system, leading to paralysis and death of the insect.
作用机制
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate acts by irreversibly inhibiting acetylcholinesterase, the enzyme that breaks down acetylcholine in the nervous system. The accumulation of acetylcholine at nerve synapses and neuromuscular junctions leads to hyperstimulation of the nervous system, causing paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on the nervous system, immune system, and cardiovascular system. It has been shown to cause oxidative stress, inflammation, and apoptosis in various tissues. It has also been shown to affect the endocrine system, leading to changes in hormone levels.
实验室实验的优点和局限性
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate is a potent inhibitor of acetylcholinesterase and has been widely used in scientific research as a tool to study the role of acetylcholinesterase in the nervous system. However, it has several limitations, including its toxicity and potential for environmental contamination. It is also difficult to handle and requires special precautions to ensure the safety of researchers.
未来方向
There are several future directions for research on 2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate. One area of research is the development of safer and more effective acetylcholinesterase inhibitors for use in agriculture and veterinary medicine. Another area of research is the investigation of the effects of this compound on human health, particularly its potential role in the development of neurodegenerative diseases such as Alzheimer's disease. Additionally, research is needed to better understand the environmental impact of this compound and to develop strategies to mitigate its effects on the ecosystem.
科学研究应用
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate is widely used in scientific research as a tool to study the role of acetylcholinesterase in the nervous system. It has been used to investigate the effects of acetylcholinesterase inhibition on behavior, cognition, and memory in animal models. It has also been used to study the effects of acetylcholinesterase inhibitors on the immune system and the cardiovascular system.
属性
IUPAC Name |
(2,4-dichlorophenyl) N-(2-carbamoyloxyethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O4/c11-6-1-2-8(7(12)5-6)18-10(16)14-3-4-17-9(13)15/h1-2,5H,3-4H2,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQARNLPXXIDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)NCCOC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[2,2-dimethyl-4-(2-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine hydrochloride](/img/structure/B3830566.png)
![tert-butyl [({[2-(4-methylphenoxy)ethyl]amino}carbonothioyl)thio]acetate](/img/structure/B3830567.png)
![2-(8-hexyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B3830576.png)
![2-[(2-hydroxyethyl)amino]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3830583.png)
![5-[4-(pentyloxy)phenyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B3830591.png)






![2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate](/img/structure/B3830644.png)
![2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl hydroxy(phenyl)carbamate](/img/structure/B3830656.png)
![2-[(ethoxycarbonyl)amino]ethyl hydroxy[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3830663.png)